(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a chemical compound that has garnered interest in various scientific research areas due to its unique structure.
Mechanism of Action
Target of Action
The primary target of the compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is the enzyme tyrosinase . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays multiple roles in pigmentation, UV radiation, and free radicals protection .
Mode of Action
The compound this compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway . This pathway involves the conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to produce eumelanin and pheomelanin . By inhibiting tyrosinase, the compound can reduce the production of these pigments .
Result of Action
The inhibition of tyrosinase by this compound can lead to antimelanogenic effects . This means that the compound can reduce the production of melanin, which could be beneficial in the treatment of hyperpigmentation disorders .
Preparation Methods
The synthesis of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions often involve the use of solvents like methylene chloride and catalysts such as copper(II) sulfate pentahydrate/sodium ascorbate under microwave irradiation to accelerate the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the thiazole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in antimicrobial and anti-inflammatory studies.
Medicine: It is being explored for its potential use in drug discovery, particularly for its activity against certain enzymes and receptors.
Industry: The compound’s unique structure makes it suitable for material science applications, including the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone include:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share the benzothiazole and piperazine moieties but differ in their additional functional groups.
1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: This compound includes a triazole ring instead of a pyrazine group, offering different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c17-11-2-1-3-13-14(11)20-16(24-13)22-8-6-21(7-9-22)15(23)12-10-18-4-5-19-12/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPRPGYEVLTOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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